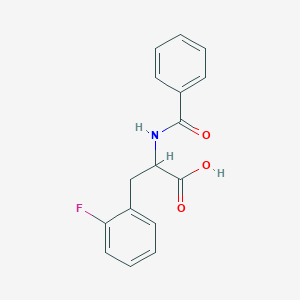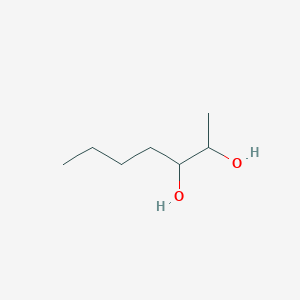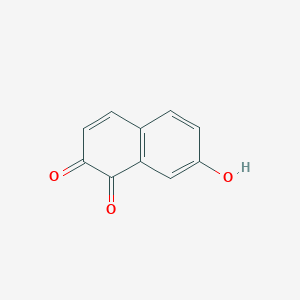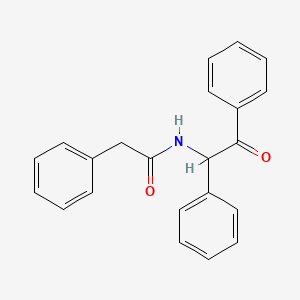![molecular formula C10H7Cl5N2O2 B13998079 Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester CAS No. 32979-36-5](/img/structure/B13998079.png)
Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and an azo group, which contribute to its distinct reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester typically involves the reaction of 2,4,6-trichloro-3-methylphenylamine with dichloroacetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and conditions required. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
化学反応の分析
Types of Reactions
Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the azo group.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different chlorinated acetic acid derivatives, while reduction can produce amines or other nitrogen-containing compounds.
科学的研究の応用
Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the azo group and chlorine atoms, which can participate in various chemical reactions. These interactions can lead to changes in the structure and function of target molecules, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
Acetic acid, dichloro-, methyl ester: Shares the dichloroacetic acid moiety but lacks the azo group and additional chlorine atoms.
(2,4,6-trichloro-phenoxy)-acetic acid methyl ester: Contains the trichlorophenyl group but differs in the overall structure and functional groups.
Uniqueness
Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester is unique due to its combination of multiple chlorine atoms and an azo group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
32979-36-5 |
|---|---|
分子式 |
C10H7Cl5N2O2 |
分子量 |
364.4 g/mol |
IUPAC名 |
methyl 2,2-dichloro-2-[(2,4,6-trichloro-3-methylphenyl)diazenyl]acetate |
InChI |
InChI=1S/C10H7Cl5N2O2/c1-4-5(11)3-6(12)8(7(4)13)16-17-10(14,15)9(18)19-2/h3H,1-2H3 |
InChIキー |
PNUUGVNXZSVYME-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1Cl)Cl)N=NC(C(=O)OC)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13998016.png)
![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998017.png)






![3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one](/img/structure/B13998066.png)
